4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: is a complex organic compound characterized by its bromophenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common method is the reaction of 4-bromophenyl hydrazine with p-tolyl hydrazine in the presence of a suitable catalyst, followed by cyclization to form the pyrazolyl ring. Subsequent steps may include oxidation and esterification to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrazolyl group to a pyrazolone derivative.
Reduction: : Reduction of the pyrazolyl ring to form a pyrazoline derivative.
Substitution: : Replacement of the bromine atom in the phenyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of pyrazolone derivatives.
Reduction: : Formation of pyrazoline derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-Bromophenylacetic acid: : Contains a bromophenyl group but lacks the pyrazolyl ring.
Pyrazolone derivatives: : Similar pyrazolyl structure but without the bromophenyl group.
Substituted phenyl derivatives: : Various phenyl derivatives with different substituents.
4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKURMXBCDCHRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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